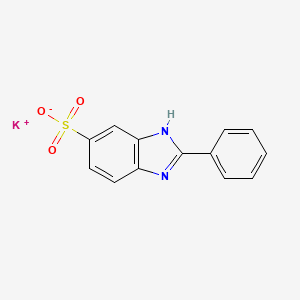
3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes an ethyl group attached to the pyrazole ring and a nitrile group attached to the propanone moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones.
Ethyl Substitution: Ethylation of the pyrazole ring can be achieved using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.
Oxidation: The propanone moiety is introduced by oxidizing the corresponding alcohol or aldehyde precursor.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
化学反応の分析
Types of Reactions: 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid or ester.
Reduction: Reduction reactions can reduce the nitrile group to an amine.
Substitution: Substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid or its esters.
Reduction: 3-(1-ethyl-1H-pyrazol-4-yl)propanenitrile amine.
Substitution: Various substituted pyrazoles depending on the reagents used.
科学的研究の応用
3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context of its use.
類似化合物との比較
3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is similar to other pyrazole derivatives, but its unique structure sets it apart. Some similar compounds include:
3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
3-(1H-pyrazol-4-yl)-3-oxopropanenitrile
3-(5-methyl-1H-benzimidazol-2-yl)propan-1-ol
These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical properties and applications.
特性
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-11-6-7(5-10-11)8(12)3-4-9/h5-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGVXDOWMXMPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B7811486.png)


![N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7811508.png)
![N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7811510.png)


![N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7811520.png)

![1-[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]ethanone](/img/structure/B7811533.png)
![N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7811547.png)
